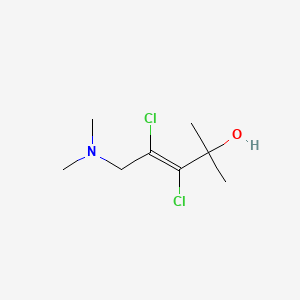
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol is an organic compound characterized by its unique structure, which includes two chlorine atoms, a dimethylamino group, and a hydroxyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloro-2-methylpent-3-en-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentene backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), dimethylamine (CH₃)₂NH
Major Products
Oxidation: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-one
Reduction: Formation of 3,4-dichloro-5-(dimethylamino)-2-methylpentane-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol involves its interaction with specific molecular targets within cells. The dimethylamino group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by forming covalent bonds with biological molecules, leading to alterations in cellular function.
Comparison with Similar Compounds
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol can be compared with other similar compounds, such as:
(E)-3,4-Dichloro-2-methylpent-3-en-2-ol: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
(E)-3,4-Dichloro-5-(methylamino)-2-methylpent-3-en-2-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its interaction with biological targets.
(E)-3,4-Dichloro-5-(dimethylamino)-2-methylbut-3-en-2-ol: Has a shorter carbon chain, affecting its physical and chemical properties.
The presence of the dimethylamino group in this compound makes it unique, as it enhances the compound’s ability to interact with various molecular targets, potentially increasing its efficacy in scientific and industrial applications.
Properties
CAS No. |
100156-16-9 |
|---|---|
Molecular Formula |
C8H15Cl2NO |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
(E)-3,4-dichloro-5-(dimethylamino)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C8H15Cl2NO/c1-8(2,12)7(10)6(9)5-11(3)4/h12H,5H2,1-4H3/b7-6+ |
InChI Key |
DXRVUFKGHFCHIJ-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(/C(=C(/CN(C)C)\Cl)/Cl)O |
Canonical SMILES |
CC(C)(C(=C(CN(C)C)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
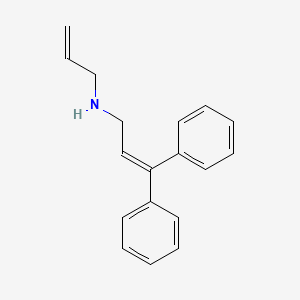


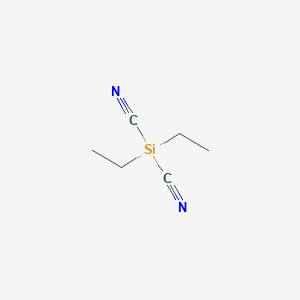
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
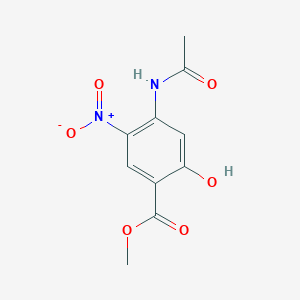
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
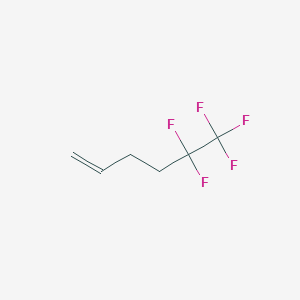
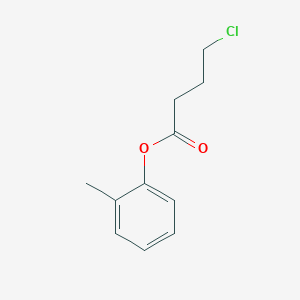
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

